![molecular formula C11H14O4 B14311428 2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- CAS No. 112897-42-4](/img/structure/B14311428.png)
2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- is an organic compound with the molecular formula C11H14O4. It belongs to the class of furancarboxaldehydes and is characterized by a furan ring and a carboxaldehyde group. This compound is extensively used in the synthesis of various pharmaceuticals, agrochemicals, and as a flavoring agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- typically involves the reaction of furfural with acetic anhydride in the presence of a catalyst. The reaction conditions often include moderate temperatures and controlled pH levels to ensure the desired product yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where furfural is reacted with acetic anhydride under optimized conditions. The process is designed to maximize yield and purity while minimizing by-products and waste .
Análisis De Reacciones Químicas
Types of Reactions
2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-furancarboxylic acid.
Reduction: Formation of 2-furancarbinol.
Substitution: Formation of halogenated furans.
Aplicaciones Científicas De Investigación
2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals and as a flavoring agent in food products
Mecanismo De Acción
The mechanism of action of 2-Furancarboxaldehyde, 5-[4-(acetyloxy)butyl]- involves its interaction with various molecular targets. The furan ring and aldehyde group allow it to participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Furancarboxaldehyde:
5-Acetoxymethyl-2-furaldehyde: Similar in structure but with an acetoxymethyl group instead of acetyloxybutyl.
Uniqueness
The presence of the acetyloxybutyl group enhances its solubility and reactivity compared to simpler furancarboxaldehydes .
Propiedades
Número CAS |
112897-42-4 |
|---|---|
Fórmula molecular |
C11H14O4 |
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
4-(5-formylfuran-2-yl)butyl acetate |
InChI |
InChI=1S/C11H14O4/c1-9(13)14-7-3-2-4-10-5-6-11(8-12)15-10/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
SRDKMUQIMRMIGJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCC1=CC=C(O1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Hept-1-en-5-yn-3-yl)oxy]oxane](/img/structure/B14311353.png)

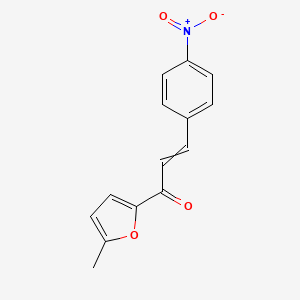
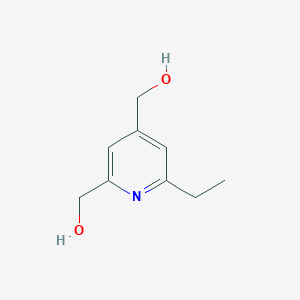


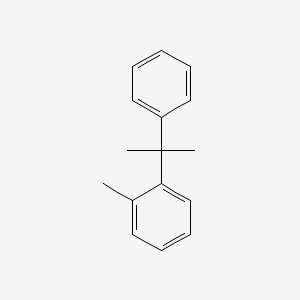
![1-[(4-Chlorophenyl)(4-nitrophenyl)methyl]-1H-imidazole](/img/structure/B14311381.png)
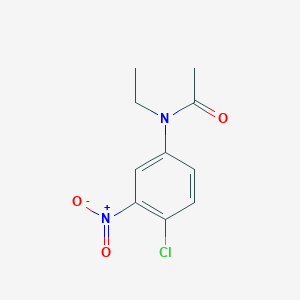
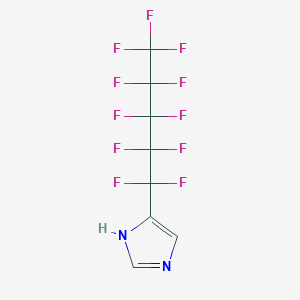

![{2-[(Trimethylsilyl)oxy]-1,4-phenylene}bis(trimethylsilane)](/img/structure/B14311393.png)
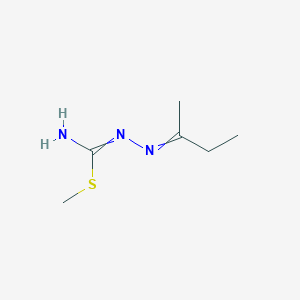
![Trichloro[dichloro(fluoro)methyl]germane](/img/structure/B14311396.png)
